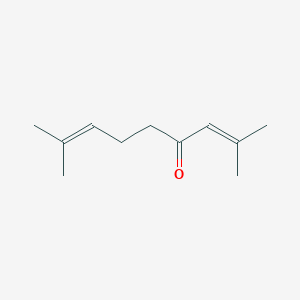

2,8-Dimethylnona-2,7-dien-4-one

Cat. No. B8644867

Key on ui cas rn:

2520-61-8

M. Wt: 166.26 g/mol

InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04153633

Procedure details

Acetone under the reaction conditions forms also some diacetone alcohol and mesityl oxide, and these then react with the prenyl chloride to produce the above isomers of prenyl mesityl oxide, also called prenyl-substituted methyl pentenones, in the same manner as acetone reacts with prenyl chloride to produce methyl heptenone. It is also possible that prenyl chloride reacts with the diacetone alcohol in the same manner to give the corresponding hydroxy derivatives that subsequently dehydrate. The presence of such hydroxy ketones is observed in the residues of the methyl heptenone production by the process of U.S. Pat. No. 3,668,255.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[O:8])[CH2:3][C:4]([CH3:7])(O)[CH3:5].O=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])C.C(Cl)C=C(C)C>CC(C)=O>[CH2:10]([CH2:1][C:2]([CH:3]=[C:4]([CH3:7])[CH3:5])=[O:8])[CH:12]=[C:13]([CH3:15])[CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C(C)C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)(O)C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C(C)C)CC(=O)C=C(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |